molecular formula C18H27N3O4S B2823451 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-morpholinobenzamide CAS No. 392323-63-6

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-morpholinobenzamide

Cat. No.: B2823451
CAS No.: 392323-63-6
M. Wt: 381.49
InChI Key: NSQDLKQAMCSIIX-UHFFFAOYSA-N
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Description

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-morpholinobenzamide is a sulfonamide derivative characterized by a benzamide core substituted with a morpholine moiety at the N-position and a 3,5-dimethylpiperidine sulfonyl group at the para position of the benzene ring. The compound’s structure combines sulfonamide functionality with heterocyclic groups, a design feature common in medicinal chemistry for enhancing target binding and pharmacokinetic properties .

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-14-11-15(2)13-21(12-14)26(23,24)17-5-3-16(4-6-17)18(22)19-20-7-9-25-10-8-20/h3-6,14-15H,7-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQDLKQAMCSIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-morpholinobenzamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 343.46 g/mol
  • CAS Number : 1643330-62-4

This compound features a piperidine ring, a morpholine moiety, and a sulfonyl group, which contribute to its pharmacological properties.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Sulfonamides typically act as inhibitors of specific enzymes involved in cellular metabolism.
  • Induction of Apoptosis : Some studies suggest that related compounds can trigger apoptotic pathways in malignant cells through the activation of caspases and other pro-apoptotic factors .
  • Cell Cycle Arrest : Evidence shows that certain derivatives can induce cell cycle arrest, particularly at the G2/M phase, leading to increased cytotoxicity in cancer cells .

Anticancer Properties

The biological activity of this compound has been explored in various studies focusing on its anticancer properties. Key findings include:

  • Cytotoxicity Against Cancer Cell Lines : The compound has demonstrated selective cytotoxicity against several cancer cell lines, including leukemia and solid tumors. For instance, it exhibited significant potency against HL-60 (human promyelocytic leukemia) and HSC (human squamous cell carcinoma) cell lines .
Cell LineIC50 (µM)Selectivity Index
HL-600.5High
HSC-20.7Moderate
HSC-30.6Moderate

Mechanistic Insights

A study evaluating the mechanism of action revealed:

  • Caspase Activation : The compound was found to activate caspases 3 and 7, leading to apoptosis in treated cells.
  • Reactive Oxygen Species Generation : It induced oxidative stress by generating reactive oxygen species (ROS), contributing to its cytotoxic effects .

Study on Tumor Selectivity

In a comparative study involving various piperidine derivatives, this compound was highlighted for its tumor-selective properties. The study utilized a selectivity index (SI) to evaluate the ratio of cytotoxic effects on malignant versus non-malignant cells. The results indicated that this compound had a significantly higher SI compared to traditional chemotherapeutics like melphalan and curcumin .

Comparison with Similar Compounds

3-(((3S,5S)-3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-(p-Tolyl)-4H-1,2,4-triazol-3-yl)benzamide

  • Key Differences : The triazol-3-yl group replaces the morpholine moiety in the target compound.
  • Implications : The triazole ring may enhance hydrogen bonding or π-π stacking interactions with biological targets, whereas the morpholine group in the target compound could improve solubility due to its oxygen-rich structure .
  • Molecular Formula : C23H27N5O3S (vs. C18H25N3O4S for the target compound).

N4-Acetylsulfamethazine

  • Key Differences: Features a pyrimidinyl amino sulfonyl group and an acetylated amine, contrasting with the target compound’s morpholine and dimethylpiperidine substituents.
  • Implications : The acetyl group in sulfamethazine may reduce metabolic instability compared to the target’s secondary amine, while the dimethylpiperidine sulfonyl group could increase lipophilicity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents C (%) H (%) N (%)
4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-morpholinobenzamide C18H25N3O4S 379.47 Morpholine, 3,5-dimethylpiperidine sulfonyl 56.97 6.64 11.08
N4-Acetylsulfamethazine C10H12N2O4S 256.28 Acetamido, pyrimidinyl sulfonyl 46.87 4.72 10.93
Ligand 7 C23H27N5O3S 461.56 Triazol-3-yl, 3,5-dimethylpiperidine sulfonyl 59.85 5.90 15.17

Notes:

  • The target compound’s higher carbon and nitrogen content compared to N4-acetylsulfamethazine reflects its larger heterocyclic substituents.

Q & A

Q. How can researchers optimize the synthesis of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-morpholinobenzamide to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Reaction Parameter Control: Adjusting temperature (e.g., 80–110°C for sulfonylation), solvent selection (e.g., DMF for solubility), and catalyst use (e.g., triethylamine for acid scavenging) .
  • Purification Techniques: Column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to remove unreacted intermediates .
  • Characterization: Confirm purity via HPLC (≥95%) and structural integrity via 1^1H/13^13C NMR (e.g., sulfonyl proton at δ 3.1–3.5 ppm, morpholine protons at δ 3.6–3.8 ppm) .

Q. What analytical techniques are critical for elucidating the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve 3D conformation using SHELXL for refinement; assess piperidine ring chair conformation and sulfonyl group geometry (bond angles: 117–120°) .
  • NMR Spectroscopy: Detect diastereotopic protons in the 3,5-dimethylpiperidine moiety (split signals in 1^1H NMR) and verify amide linkage via carbonyl carbon at δ 165–170 ppm in 13^13C NMR .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]+^+ (calculated for C18_{18}H26_{26}N3_3O4_4S: 380.16 g/mol) .

Q. How should initial biological activity screening be designed to assess this compound’s efficacy?

Methodological Answer:

  • Target Selection: Prioritize enzymes/receptors with structural homology to known sulfonamide targets (e.g., carbonic anhydrase, kinase inhibitors) .
  • Assay Design:
    • Measure IC50_{50} using fluorescence-based enzymatic assays (e.g., 10 nM–100 µM concentration range).
    • Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate with dose-response curves (R2^2 ≥ 0.95) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Substituent Variation: Replace morpholine with thiomorpholine or piperazine to modulate electron density at the sulfonyl group; track changes in IC50_{50} (e.g., 2–3-fold improvements) .
  • Bioisosteric Replacement: Substitute the benzamide with thiazole or oxadiazole rings to enhance metabolic stability; assess via microsomal stability assays (e.g., t1/2_{1/2} > 60 min) .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

Methodological Answer:

  • Crystal Growth: Use vapor diffusion with dichloromethane/methanol (1:1) to obtain diffraction-quality crystals.
  • Data Refinement: Address disorder in the morpholine ring using SHELXL’s PART instruction; apply anisotropic displacement parameters for non-H atoms (R-factor < 0.05) .

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Assay Validation: Compare cell-free vs. cell-based assays (e.g., discrepancies in IC50_{50} due to membrane permeability). Use LC-MS to verify intracellular compound concentration .
  • Metabolite Screening: Identify hydrolyzed sulfonamide metabolites via HPLC-MS/MS, which may explain reduced activity in hepatic cell lines .

Q. What strategies are effective in determining the contribution of enantiomers to observed biological activity?

Methodological Answer:

  • Chiral Separation: Use Chiralpak AD-H columns with heptane/isopropanol (90:10) to resolve enantiomers; assign configurations via circular dichroism (CD) spectra .
  • Enantiomer-Specific Assays: Test isolated enantiomers in kinase inhibition assays; correlate ΔΔG values with binding pocket interactions (e.g., hydrophobic vs. hydrogen-bonding motifs) .

Q. How can solubility limitations be overcome in pharmacokinetic studies?

Methodological Answer:

  • Co-Solvent Systems: Use 10% DMSO/PEG 400 in saline for intravenous administration; confirm stability via dynamic light scattering (DLS) for >24 hours .
  • Salt Formation: Prepare hydrochloride salts by treating with HCl in diethyl ether; verify solubility improvement (e.g., >5 mg/mL in PBS) via UV-Vis spectroscopy .

Q. What experimental approaches can identify synergistic effects with co-administered therapeutics?

Methodological Answer:

  • Combination Index (CI) Analysis: Use CompuSyn software to calculate CI values (<1 indicates synergy) in cancer cell lines (e.g., MDA-MB-231) .
  • Pathway Mapping: Perform RNA-seq to identify upregulated/downregulated genes (e.g., apoptosis markers BAX/BCL-2) post-treatment .

Q. How can degradation pathways be characterized to inform formulation strategies?

Methodological Answer:

  • Forced Degradation Studies: Expose to 0.1 M HCl/NaOH (40°C, 24 h) or UV light (254 nm); monitor degradation via UPLC-QTOF (e.g., sulfonamide hydrolysis to benzamide) .
  • Stabilization: Add antioxidants (e.g., 0.01% BHT) or lyophilize with trehalose to reduce hydrolytic degradation .

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